molecular formula C7H6ClN3O B6253796 2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1547032-37-0

2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B6253796
CAS No.: 1547032-37-0
M. Wt: 183.59 g/mol
InChI Key: MTAFMEFZDADRMV-UHFFFAOYSA-N
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Description

2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 2-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with a suitable amine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce hydroxylated or carboxylated products .

Scientific Research Applications

2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly useful in the context of anticancer and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
  • 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
  • 2-chloro-7-ethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Uniqueness

2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the methyl group at the 7-position can influence its reactivity and interaction with biological targets, making it a valuable compound for drug development and other scientific research applications .

Properties

CAS No.

1547032-37-0

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C7H6ClN3O/c1-11-5(12)2-4-3-9-7(8)10-6(4)11/h3H,2H2,1H3

InChI Key

MTAFMEFZDADRMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)Cl

Purity

95

Origin of Product

United States

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